molecular formula C11H12N2O2S B1609631 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile CAS No. 1003740-90-6

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Cat. No. B1609631
M. Wt: 236.29 g/mol
InChI Key: BASQEQQOGLYRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyrrolidin-1-ylsulfonyl)benzonitrile” is a chemical compound with the molecular formula C11H12N2O2S . It has a molecular weight of 236.29 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-1-ylsulfonyl)benzonitrile” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyrrolidin-1-ylsulfonyl)benzonitrile” are not detailed in the literature, pyrrolidine compounds are known to participate in a variety of chemical reactions. These reactions often involve modifications to the pyrrolidine ring or its substituents .


Physical And Chemical Properties Analysis

“3-(Pyrrolidin-1-ylsulfonyl)benzonitrile” has a predicted boiling point of 405.4±47.0 °C and a predicted density of 1.36±0.1 g/cm3 . It is recommended to be stored at 2-8°C .

Future Directions

The pyrrolidine scaffold, as seen in “3-(Pyrrolidin-1-ylsulfonyl)benzonitrile”, continues to be of great interest in drug discovery due to its versatility and the ability to generate structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASQEQQOGLYRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428967
Record name 3-(pyrrolidin-1-ylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

CAS RN

1003740-90-6
Record name 3-(pyrrolidin-1-ylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Citations

For This Compound
1
Citations
PA Agatiev, RM Shlenev, AV Tarasov… - От химии к технологии …, 2020 - elibrary.ru
The paper presents a preparation method for 3-cyanobenzene-1-sulfonyl chlorides, valuable reagents for the fine organic synthesis used in the preparation of antiplatelet agents and …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.